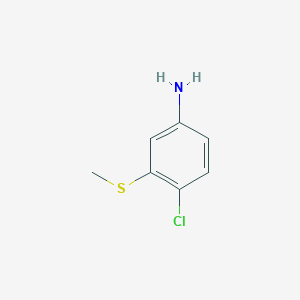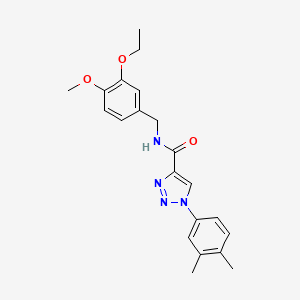
2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C11H14ClN3 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride”, involves various methods. One such method involves the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More research is needed to provide a detailed synthesis analysis of this specific compound.Molecular Structure Analysis
The molecular structure of “2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride” includes a pyrazole ring attached to a phenyl ring and an ethan-1-amine group . The pyrazole ring is a five-membered heterocyclic moiety that possesses two nitrogen atoms . More research is needed to provide a detailed molecular structure analysis of this specific compound.Chemical Reactions Analysis
Pyrazole compounds, including “2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions . More research is needed to provide a detailed chemical reactions analysis of this specific compound.Physical And Chemical Properties Analysis
“2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride” is a solid substance . Its molecular weight is 223.70 . More research is needed to provide a detailed physical and chemical properties analysis of this specific compound.科学的研究の応用
Chemistry and Synthesis
"2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride" is a compound that belongs to the broader class of chemicals involving pyrazole moieties. Pyrazoles are crucial in the synthesis of various heterocyclic compounds due to their unique reactivity and the ability to serve as building blocks in the creation of diverse heterocyclic structures. For instance, pyrazoles have been utilized in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, highlighting their versatility in generating a wide range of heterocyclic compounds and dyes under mild reaction conditions (Gomaa & Ali, 2020).
Biological Activities and Applications
The pyrazole core structure, similar to the one found in "2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride," is known for a wide array of biological activities. These include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Pyrazoles' significance in medicinal chemistry is underscored by their inclusion in drugs targeting various diseases, illustrating their potential in therapeutic applications (Dar & Shamsuzzaman, 2015).
Environmental and Analytical Applications
In addition to their chemical and biological importance, compounds with pyrazole structures, including derivatives and related compounds, have been studied for environmental applications. For example, amine-functionalized sorbents, which may include structures similar to "2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride," show promise in removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents illustrates the potential of pyrazole-based compounds in addressing environmental pollution and improving water treatment technologies (Ateia et al., 2019).
将来の方向性
The future directions for the study of “2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride” and similar compounds involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential biological activities and therapeutic applications should be investigated .
作用機序
The mechanism of action of these compounds often involves interaction with various enzymes or receptors, leading to changes in cellular processes. The specific targets and mode of action would depend on the exact structure of the compound and any functional groups present .
The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups that can be metabolized would all influence the pharmacokinetics .
The molecular and cellular effects, as well as the influence of environmental factors, would again depend on the specific compound and its targets. For example, if a compound targets a particular enzyme, it could affect the biochemical pathway that the enzyme is involved in, leading to downstream effects on cellular function .
特性
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14;/h1-5,8-9H,6-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYPNOYHLYNNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

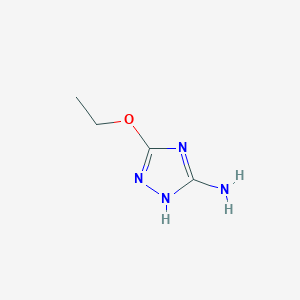
![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)
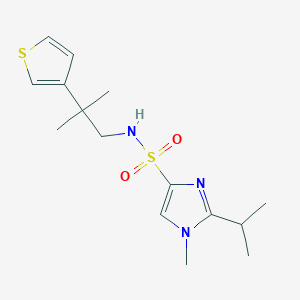

![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2603630.png)
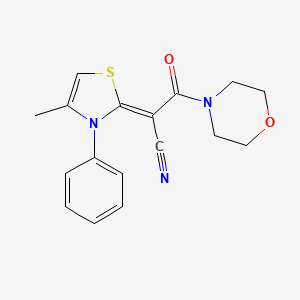
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2603635.png)
